

Spectroscopic Analysis of (Z)-3-Chloro-2-pentene: A Technical Guide

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Compound of Interest

Compound Name: (Z)-3-Chloro-2-pentene

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Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound **(Z)-3-Chloro-2-pentene** (CAS No: 34238-52-3). Due to the limited availability of public experimental spectra for this specific isomer, this document aggregates predicted data and presents generalized experimental protocols applicable to its analysis. This guide is intended to serve as a foundational resource for researchers working with this and structurally related chloroalkenes.

Compound Identification and Physical Properties

(Z)-3-Chloro-2-pentene is a halogenated alkene with the molecular formula C_5H_9Cl .^{[1][2][3]} The '(Z)' designation indicates that the higher priority substituents on each carbon of the double bond (the chlorine and the ethyl group) are on the same side of the double bond. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C_5H_9Cl	PubChem[3] , LookChem[1]
Molecular Weight	104.58 g/mol	PubChem[3]
CAS Number	34238-52-3	LookChem[1]
Boiling Point (estimated)	103.83°C	LookChem[1]
Density (at 25°C)	0.906 g/mL	LookChem[1]
Refractive Index	1.4230	LookChem[1]
Flash Point	-4°C	LookChem[1]
Exact Mass	104.0392780 Da	LookChem[1]

Spectroscopic Data

Direct experimental spectroscopic data for **(Z)-3-Chloro-2-pentene** is not readily available in public databases. The following sections present predicted data and typical spectral characteristics for this class of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Predicted chemical shifts for the protons in **(Z)-3-Chloro-2-pentene** would be expected in the following regions:

- Vinylic Proton (=CH-): 5.0-6.0 ppm
- Allylic Protons (-CH₂-): 2.0-2.5 ppm
- Methyl Protons (=C-CH₃): 1.6-2.0 ppm
- Ethyl Protons (-CH₂-CH₃): 1.0-1.3 ppm (triplet) and 2.0-2.5 ppm (quartet)

¹³C NMR: Predicted chemical shifts for the carbons are:

- Vinylic Carbons (=C-Cl and =C-H): 120-140 ppm

- Allylic Carbon (-CH₂-): 25-35 ppm
- Methyl Carbon (=C-CH₃): 15-25 ppm
- Ethyl Carbon (-CH₂-CH₃): 10-20 ppm

Infrared (IR) Spectroscopy

The IR spectrum of **(Z)-3-Chloro-2-pentene** is expected to show characteristic absorption bands for an alkene and a carbon-chlorine bond.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C=C Stretch	1640-1680	Medium
=C-H Stretch	3000-3100	Medium
C-H Stretch (Alkyl)	2850-2960	Strong
C-Cl Stretch	600-800	Strong

Mass Spectrometry (MS)

The mass spectrum of **(Z)-3-Chloro-2-pentene** would exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[4] This results in an M+2 peak that is about one-third the intensity of the M⁺ peak.[5] Predicted m/z values for some possible adducts are provided in Table 3.[6]

Adduct	Predicted m/z
[M] ⁺	104.03873
[M+H] ⁺	105.04655
[M+Na] ⁺	127.02849

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a volatile halogenated alkene like **(Z)-3-Chloro-2-pentene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of **(Z)-3-Chloro-2-pentene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.^[7] The solution should be homogeneous and free of any solid particles.
- Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
- Data Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a ^1H NMR spectrum using a standard pulse sequence.
 - Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: As **(Z)-3-Chloro-2-pentene** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background from the sample spectrum.

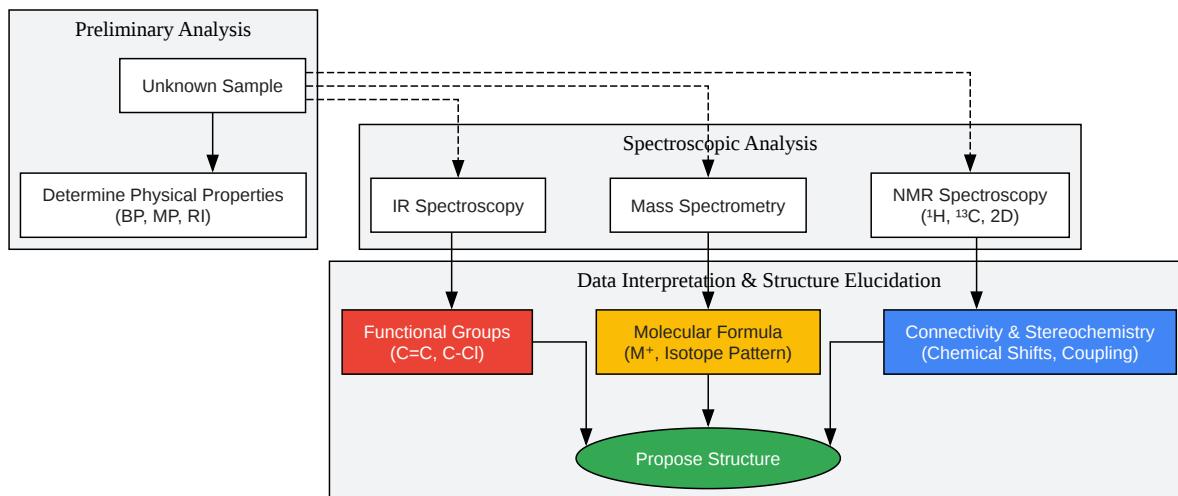
- Data Processing: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like **(Z)-3-Chloro-2-pentene**, direct injection or, more commonly, gas chromatography (GC) is used for sample introduction.
- Ionization: Electron ionization (EI) is a common method for this type of molecule, typically using an energy of 70 eV.^[8]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown compound, such as **(Z)-3-Chloro-2-pentene**.

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Caption: A logical workflow for the spectroscopic analysis and structure elucidation of an organic compound.

Conclusion

While experimental spectroscopic data for **(Z)-3-Chloro-2-pentene** are not widely available, this guide provides a summary of its known physical properties and predicted spectral characteristics. The generalized experimental protocols and the logical workflow for spectroscopic analysis offer a valuable resource for researchers and professionals in the field of drug development and chemical synthesis when working with this or similar halogenated alkenes. Further experimental work is required to populate the public databases with the actual spectra of this compound.

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